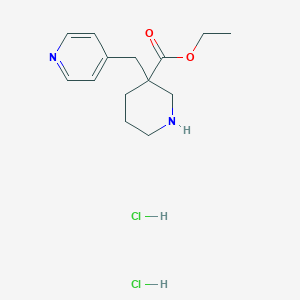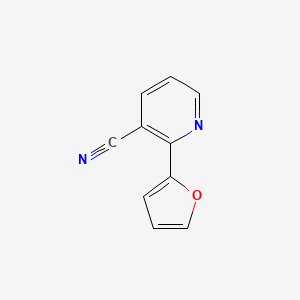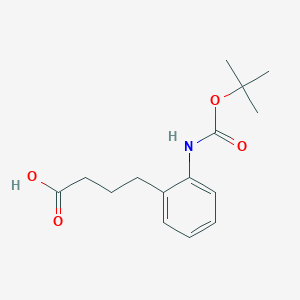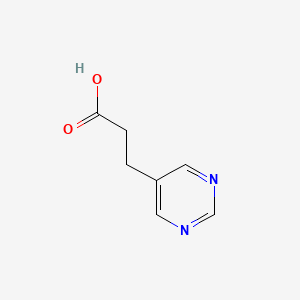
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, including alkylation, acylation, and cyclization reactions. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a compound with a similar pyridyl and piperidine structure, is described, which allows for the preparation of homologues with different alkyl substituents . Another example is the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which involves esterification and bromination steps . These methods could potentially be adapted for the synthesis of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride often features planar arrangements and is stabilized by various intermolecular interactions. For example, the crystal structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate is stabilized by C-H...O and C-H...π interactions . Such interactions are crucial for the stability and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with pyridine and piperidine rings includes their ability to undergo nucleophilic substitution reactions, as seen in the conversion of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate to various ethers and esters . Additionally, cyclization reactions are common, as demonstrated by the synthesis of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . These reactions are indicative of the potential reactivity of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the solubility of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde in water is an important characteristic for its use as an intermediate in pharmaceutical synthesis . The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the density and molecular packing of such compounds . These properties are essential for understanding the behavior of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride in different environments.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research has explored the synthesis of highly functionalized tetrahydropyridines, which involve compounds with structural similarities to Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride. These synthesis methods are significant for creating derivatives for further research applications, demonstrating the compound's utility as a synthon in organic synthesis (Zhu, Lan, & Kwon, 2003).
Chemical Derivatives and Reactions
Functional derivatives of related compounds have been synthesized through condensation reactions, showcasing their potential in creating diverse chemical entities. This research highlights the versatility of pyridinyl and piperidine structures in forming new chemical bonds, which could lead to applications in materials science, chemistry, and possibly pharmacology, avoiding any direct drug use or side effects discussion (Dikusar et al., 2018).
Molecular Hybridization and Design
Studies on thiazole-aminopiperidine hybrid analogues emphasize the design and synthesis of novel compounds targeting specific biological functions, such as inhibiting Mycobacterium tuberculosis GyrB. This research showcases the application of ethyl piperidine carboxylate derivatives in developing new therapeutic agents while strictly excluding their use, dosage, or side effects from the discussion (Jeankumar et al., 2013).
Antimicrobial Activity Studies
Investigations into the antimicrobial activities of novel pyridine derivatives demonstrate the utility of ethyl piperidine carboxylate derivatives in screening for potential antimicrobial agents. This line of research is crucial for identifying new compounds that could be effective against resistant microbial strains, focusing on the compounds' applications in antimicrobial resistance studies without discussing their pharmacological aspects (Patel, Agravat, & Shaikh, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-3-7-16-11-14)10-12-4-8-15-9-5-12;;/h4-5,8-9,16H,2-3,6-7,10-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJIODSDSCDAOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592091 |
Source


|
| Record name | Ethyl 3-[(pyridin-4-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride | |
CAS RN |
1188263-73-1 |
Source


|
| Record name | Ethyl 3-[(pyridin-4-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)









![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)